8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo[321]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is an intriguing compound with a complex structure that lends itself to various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:
Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.
Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.
Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.
Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (chlorine, bromine), amines.
Major Products Formed
Depending on the reaction conditions, the major products can include:
N-oxides from oxidation.
Reduced amines and alcohols from reduction.
Halogenated derivatives from substitution.
Scientific Research Applications
This compound has a wide range of applications across several fields:
Chemistry: : It is utilized as a precursor for synthesizing more complex molecules.
Biology: : Its structure makes it a candidate for studying enzyme interactions and binding affinity.
Medicine: : Potential therapeutic applications include acting as a scaffold for drug development targeting neurological pathways.
Industry: : Used in the synthesis of performance materials and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.
Comparison with Similar Compounds
Compared to its analogs, such as:
8-Azabicyclo[3.2.1]octane derivatives without ester groups: : The presence of the tert-butyl ester imparts distinct pharmacokinetic properties.
Compounds with different ester groups: : Variations in ester groups (e.g., methyl, ethyl) significantly alter solubility and reactivity.
Its uniqueness lies in the specific arrangement of functional groups, which combine to offer a balance of stability and reactivity, making it exceptionally versatile for various applications.
This article provides a detailed overview while steering clear of oversimplified abbreviations or acronyms
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIYTAPVHXXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.